7-Fluoro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-fluoro-1-(3-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO4/c1-21-16(10-4-3-5-12(8-10)24-2)15-17(22)13-9-11(20)6-7-14(13)25-18(15)19(21)23/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISOWAVUIATBCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Fluoro-1-(3-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the known biological activities of this compound, including its anti-inflammatory and anticancer properties, as well as its synthesis and structural characteristics.
Structural Characteristics
The compound features a unique chromeno-pyrrole framework with specific functional groups that may influence its biological activity. Its molecular formula is CHFNO, and it has a molecular weight of approximately 429.44 g/mol. The presence of a fluorine atom at the 7-position and a methoxyphenyl group at the 1-position are particularly noteworthy for their potential effects on biological interactions.
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. The mechanism is believed to involve modulation of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have shown that this compound can inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated by anti-CD3 antibodies or lipopolysaccharides.
Anticancer Effects
The compound has also been reported to possess anticancer properties. It is thought to affect cell proliferation and apoptosis pathways, although specific mechanisms remain to be elucidated. The structural features of the compound suggest that it may interact with various cellular targets involved in cancer progression.
Synthesis
The synthesis of this compound typically involves multistep organic reactions. A common synthetic approach includes:
- Formation of the Chromeno-Pyrrole Framework : This step often utilizes starting materials such as substituted phenols and pyrrole derivatives.
- Introduction of Functional Groups : The methoxy and fluorine substituents are introduced through electrophilic aromatic substitution reactions.
- Purification : The final product is usually purified through crystallization methods to ensure high yield and purity.
Case Studies and Research Findings
A review of related literature reveals that compounds within the same class as this compound have demonstrated various biological activities:
| Compound Name | Structural Features | Biological Activity | Distinctive Characteristics |
|---|---|---|---|
| 4-Methoxyphenyl derivative | Aromatic ring with methoxy group | Anti-inflammatory | Lacks isoxazole moiety |
| Pyrroloquinoline derivative | Contains pyrrole structure | Anticancer | Different substitution pattern |
| Isoxazole derivatives | Contains isoxazole ring | Antimicrobial | No chromeno-pyrrole backbone |
The unique combination of chromeno-pyrrole and isoxazole functionalities in this compound distinguishes it from these similar compounds. This suggests diverse mechanisms of action and potential therapeutic applications.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The chromeno[2,3-c]pyrrole-3,9-dione scaffold tolerates diverse substituents, enabling systematic comparisons:
Table 1: Substituent Impact on Melting Points and Yields
Key Observations :
- Chlorine substituents at the 7-position correlate with higher melting points (>295°C), likely due to increased molecular symmetry and halogen bonding .
- Bulky alkyl groups (e.g., phenethyl, tetrahydrofuran-2-ylmethyl) reduce yields (43–62%) due to steric hindrance during cyclization .
- Fluorine’s smaller atomic radius may improve synthetic accessibility compared to chlorine, though experimental data for the target compound is lacking.
Spectroscopic and Electronic Properties
Table 2: IR and NMR Spectral Data
Key Observations :
- Carbonyl (C=O) stretching frequencies in IR spectra range between 1647–1709 cm⁻¹, influenced by substituent electronic effects .
- Methine protons in the pyrrolone ring resonate at ~5.46 ppm, while aromatic protons appear between 6.7–8.1 ppm in ¹H NMR .
- Fluorine’s electron-withdrawing nature may deshield adjacent carbons, but direct spectral data for the 7-fluoro derivative is unavailable.
Table 3: Reaction Yields for Selected Derivatives
| Substituent Pattern | Yield Range (%) |
|---|---|
| 1-Aryl-2-alkyl with electron-donating groups | 70–86 |
| 1-Aryl-2-alkyl with bulky substituents | 43–62 |
| Fluorinated derivatives | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
